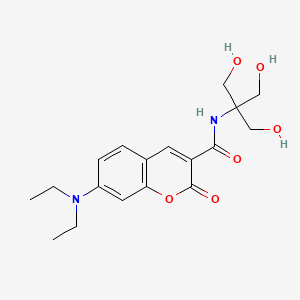
AGD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AGD, or Automated Gel Dispensing, is an innovative technology that has revolutionized the way scientists conduct experiments in the laboratory. This compound systems enable researchers to quickly and accurately dispense gels of different types and sizes into a variety of applications, including DNA sequencing, protein analysis, and other life science research. The technology is based on a combination of automation, robotics, and software, which allow for precise, repeatable, and reliable gel dispensing. This compound systems are used in a wide range of laboratories, from academic and industrial to clinical and biotechnology.
科学的研究の応用
Anogenital Distance and Reproductive Health
Anogenital distance (AGD) is a critical measure in reproductive health research, acting as a biomarker for fetal androgen action and exposure to endocrine-disrupting chemicals. A study by Lind et al. (2016) found that maternal use of mild analgesics during pregnancy was associated with a shorter this compound in male offspring, highlighting the potential endocrine-disrupting properties of these common medications and their impact on male reproductive development. This research underscores the importance of considering medication use during pregnancy and its possible long-term effects on child health (Lind et al., 2016).
Environmental Health and this compound
This compound has also been utilized as an environmental health marker. Liu et al. (2014) reviewed this compound's application in environmental health research, noting its usefulness in assessing the impact of exposure to endocrine-disrupting chemicals (EDCs). This compound serves as a sensitive marker for fetal androgen action, offering insights into the reproductive toxicity of environmental pollutants. This application of this compound in environmental health research provides a non-invasive method to study the effects of EDCs on human health and development (Liu et al., 2014).
Diagnostic Tool in Polycystic Ovary Syndrome (PCOS)
Hernández-Peñalver et al. (2018) explored this compound as a diagnostic tool in polycystic ovary syndrome (PCOS), finding that this compound, specifically the distance from the anterior clitoral surface to the upper verge of the anus (AGDAC), could moderately discriminate the presence of PCOS. This suggests that this compound measurements could serve as a useful clinical tool for predicting PCOS and its main phenotypes, providing a simple and non-invasive method for early diagnosis and management of this condition (Hernández-Peñalver et al., 2018).
This compound in Disease Research: Amoebic Gill Disease
In aquaculture research, Young et al. (2007) identified a new species of amoeba, Neoparamoeba perurans, as the predominant etiological agent of Amoebic Gill Disease (this compound) in Atlantic salmon. This research highlights the importance of this compound measurements in diagnosing and understanding diseases in non-human species, providing valuable information for the aquaculture industry to manage and prevent this compound in salmon farming (Young et al., 2007).
特性
IUPAC Name |
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-3-20(4-2)13-6-5-12-7-14(17(25)26-15(12)8-13)16(24)19-18(9-21,10-22)11-23/h5-8,21-23H,3-4,9-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFXQGOHXJXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is anogenital distance (AGD)?
A: Anogenital distance (this compound) is the distance between the anus and the genitals. In males, it is typically measured from the center of the anus to the posterior base of the scrotum (anoscrotal distance, AGDas) or to the tip of the penis (anopenile distance, AGDap). [, , , ] In females, it is measured from the center of the anus to the posterior fourchette (anofourchette distance, AGDaf) or to the clitoris (anoclitoral distance, AGDac). [, , , ]
Q2: Why is this compound considered a potential biomarker for reproductive health?
A: this compound is considered a sensitive biomarker of androgen exposure during early fetal development, specifically during the masculinization programming window (MPW). [, ] Animal studies have shown that disruptions in androgen action during this critical period can lead to alterations in this compound, which can be associated with various reproductive health outcomes later in life. [, , , , ]
Q3: How does this compound differ between males and females?
A: this compound is sexually dimorphic, meaning it differs between males and females. Males typically have a longer this compound than females, reflecting the influence of androgens on male genital development. This difference is evident as early as the second trimester of fetal development. [, ]
Q4: Is this compound associated with hypospadias?
A: Yes, research suggests that pre-pubertal boys with hypospadias have a shorter this compound than boys with normal genitalia. Furthermore, the severity of hypospadias appears to correlate with the reduction in this compound. [] This finding supports the hypothesis that both hypospadias and altered this compound may share a common origin related to androgen disruption during fetal development.
Q5: What is the relationship between this compound and cryptorchidism in human newborns?
A: Studies have found that this compound is significantly shorter in newborn males with undescended testis (UDT), also known as cryptorchidism, compared to those with descended testes. [] This finding suggests that both conditions may be linked to disruptions in androgen action during the MPW.
Q6: How does this compound relate to polycystic ovary syndrome (PCOS) in women?
A: Research has shown an association between longer this compound and the presence of PCOS in women. [, ] This finding lends support to the hypothesis that PCOS may have a fetal origin, potentially influenced by prenatal exposure to androgens.
Q7: Are there any genetic factors associated with this compound?
A: Studies in dairy cattle have identified a moderate heritability for this compound, suggesting a genetic component to the trait. [, ] Genome-wide association studies have identified several single nucleotide polymorphisms (SNPs) associated with this compound, but further research is needed to elucidate the specific genes and mechanisms involved. []
Q8: What are the limitations of using this compound as a biomarker?
A8: While this compound holds promise as a biomarker, there are limitations to consider.
- Measurement Variability: this compound measurements can vary depending on the method used, the experience of the examiner, and the age of the individual being measured. [, ]
- Influence of Other Factors: Factors beyond prenatal androgen exposure, such as maternal health and environmental exposures, could also influence this compound. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)

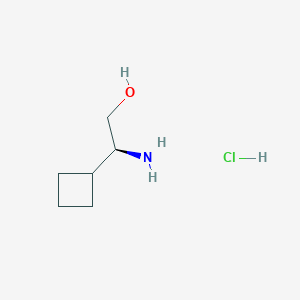
![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
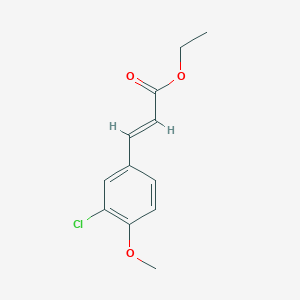
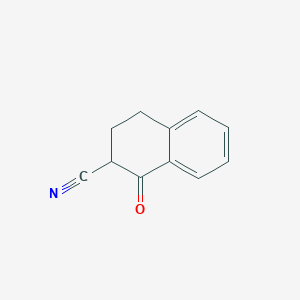
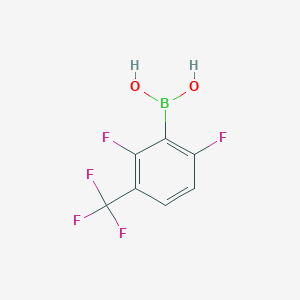
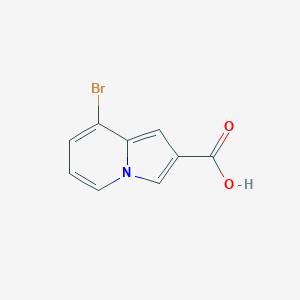
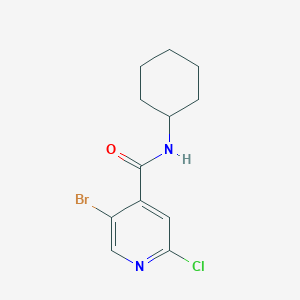
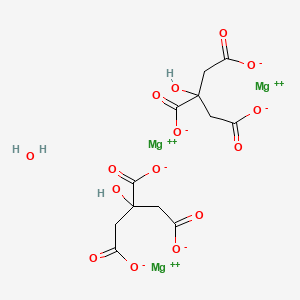
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)